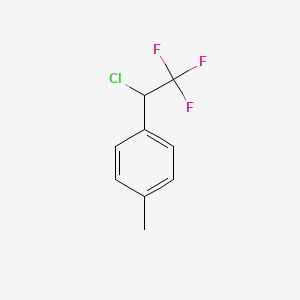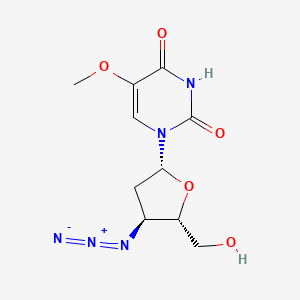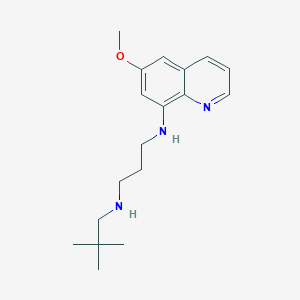
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6th position and a neopentyl group attached to a 1,3-propanediamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then methoxylated at the 6th position using methanol and a suitable catalyst.
The next step involves the introduction of the neopentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the 1,3-propanediamine chain is introduced through a nucleophilic substitution reaction, where the neopentylated quinoline is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 6-Hydroxy-8-quinolinyl derivative.
Reduction: Tetrahydroquinoline derivative.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer, owing to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. The methoxy and neopentyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-methyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-ethyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-propyl-1,3-propanediamine
Uniqueness
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is unique due to the presence of the neopentyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
6633-09-6 |
|---|---|
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H27N3O/c1-18(2,3)13-19-8-6-10-20-16-12-15(22-4)11-14-7-5-9-21-17(14)16/h5,7,9,11-12,19-20H,6,8,10,13H2,1-4H3 |
InChI-Schlüssel |
AMHNREKQEZWOAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


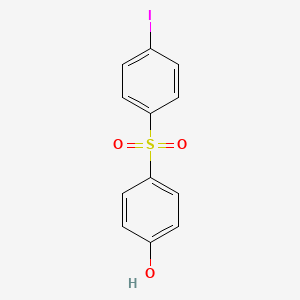
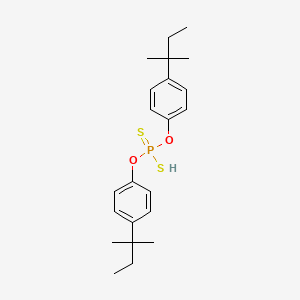
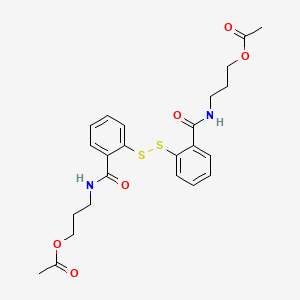
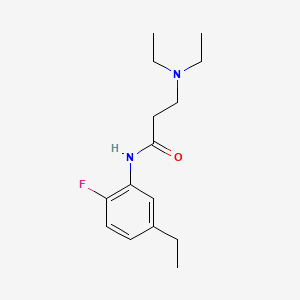
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
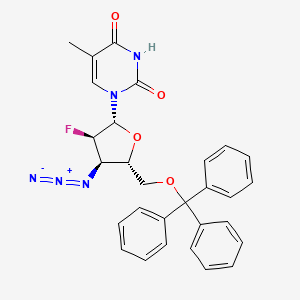
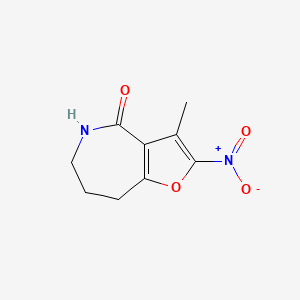
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)

